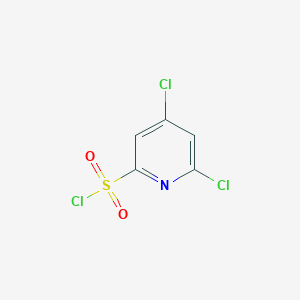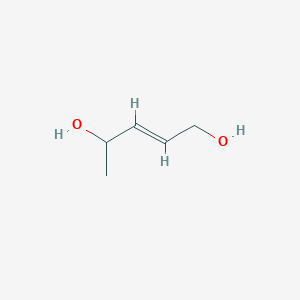
(2E)-2-Pentene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-Pentene-1,4-diol is an organic compound with the molecular formula C5H10O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in the chain, which is in the E (trans) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Pentene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2-pentene-1,4-dione using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-pentene-1,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method offers higher efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-Pentene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form saturated diols using hydrogenation techniques.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters when reacted with appropriate reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a Pd/C catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-pentene-1,4-dione or 2-pentene-1,4-dial.
Reduction: 2-pentane-1,4-diol.
Substitution: 2-pentene-1,4-dimethyl ether or 2-pentene-1,4-diacetate.
Aplicaciones Científicas De Investigación
(2E)-2-Pentene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving diols and their derivatives.
Industry: this compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-Pentene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the E configuration can participate in addition reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A diol with a similar structure but lacking the double bond.
2-Butene-1,4-diol: A diol with a similar structure but with a double bond in a different position.
2-Pentene-1,5-diol: A diol with a similar structure but with the hydroxyl groups at different positions.
Uniqueness
(2E)-2-Pentene-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the E configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H10O2 |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
(E)-pent-2-ene-1,4-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h2-3,5-7H,4H2,1H3/b3-2+ |
Clave InChI |
OOYLEFZKWGZRRS-NSCUHMNNSA-N |
SMILES isomérico |
CC(/C=C/CO)O |
SMILES canónico |
CC(C=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

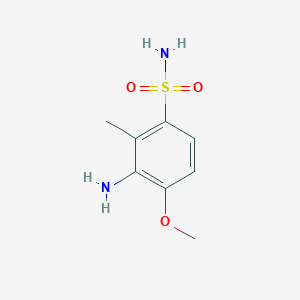
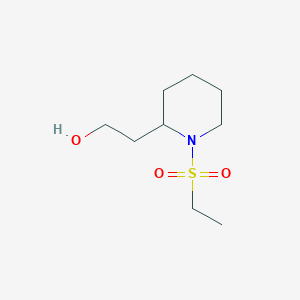
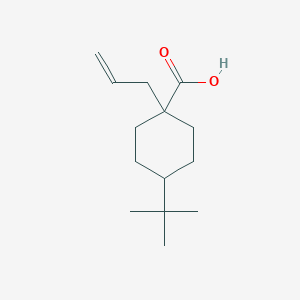


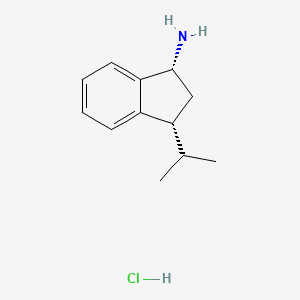
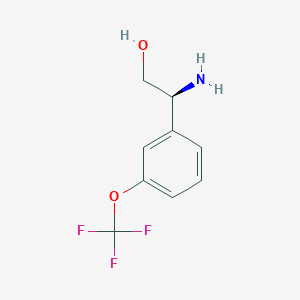
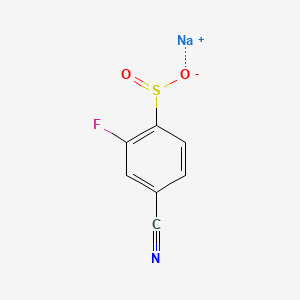
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)

